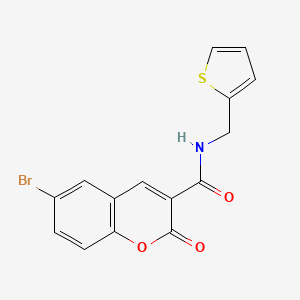

6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3S/c16-10-3-4-13-9(6-10)7-12(15(19)20-13)14(18)17-8-11-2-1-5-21-11/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFSQIDWRXLQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide typically involves the following steps:

Bromination: Introduction of a bromine atom at the 6th position of the chromene ring.

Oxidation: Formation of the oxo group at the 2nd position.

Amidation: Coupling of the carboxylic acid group with 2-thienylmethylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors, employing catalysts to increase yield, and ensuring the purity of the final product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thienyl group is involved.

Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in drug discovery, particularly for its antitumor and antimicrobial properties. Studies have shown that derivatives of chromene compounds can inhibit the proliferation of cancer cells and exhibit activity against various bacterial strains.

- Antitumor Activity : Research indicates that 6-bromo derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies have demonstrated that this compound can inhibit the growth of breast cancer cells in vitro, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : The compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth. Mechanistic studies suggest that it disrupts bacterial cell wall synthesis and affects metabolic pathways critical for survival .

Biological Research

6-Bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide serves as a valuable tool in biological assays to study enzyme interactions and cellular responses.

- Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes involved in metabolic processes, providing insights into its potential role as a therapeutic agent .

- Cellular Mechanism Studies : The compound aids in understanding cellular mechanisms underlying diseases, particularly by elucidating pathways involved in inflammation and cell death .

Industrial Applications

In addition to its medicinal properties, this compound has applications in the chemical industry.

- Synthesis of Dyes and Pigments : Chromene derivatives are utilized in the production of dyes due to their vibrant colors and stability. The unique structure of this compound allows for modifications that enhance dye properties .

- Agricultural Chemicals : The antimicrobial properties make it a candidate for developing agricultural fungicides or bactericides, contributing to sustainable farming practices .

Case Studies

- Anticancer Activity Evaluation

-

Antimicrobial Activity Assessment

- In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests potential use as an antibacterial agent.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Thienylmethyl vs. Aromatic Substituents : The thienyl group (C4H3S) in the target compound may offer unique electronic properties compared to phenyl or imidazopyridine groups. Sulfur’s electronegativity and lone pairs could enhance binding to metalloenzymes or DNA .

- Carboxamide vs. Ester : Esters (e.g., benzyl ester in ) generally exhibit higher lipophilicity, improving membrane permeability but reducing metabolic stability. Carboxamides, like the target compound, often show better hydrolytic stability and hydrogen-bonding capacity .

- Halogen Effects : Bromine at position 6 is conserved in most analogs, suggesting its role in intercalation or radical scavenging. Dichlorophenyl substitution () may increase toxicity due to higher halogen content .

2.3 Physicochemical Properties

- Solubility :

- Esters (e.g., benzyl ester) are more lipophilic (logP ~3.5) than carboxamides (logP ~2.8) .

- The thienylmethyl group may confer moderate solubility in polar solvents due to sulfur’s polarizability.

- Reactivity :

- Bromine at position 6 enables Suzuki coupling for further derivatization, a feature exploited in for diazenyl group introduction .

- Thienylmethyl’s electron-rich aromatic system may participate in nucleophilic aromatic substitution reactions.

Biological Activity

6-Bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 348.15 g/mol. The compound features a bromine atom, a thienylmethyl group, and a carboxamide functional group, contributing to its unique biological profile.

Pharmacological Activities

Research has indicated that compounds in the chromene family exhibit various pharmacological activities, including:

- Antitumor Activity : Several studies have demonstrated that derivatives of chromenes can inhibit cancer cell proliferation and invasion. For instance, 6-bromo derivatives have shown significant cytotoxicity against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MDA-MB231) cells, with IC50 values indicating potent activity .

- Anti-inflammatory Effects : Chromene derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .

- Antimicrobial Activity : Certain studies suggest that chromene compounds exhibit antimicrobial properties against a range of pathogens, making them potential candidates for developing new antibiotics .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

- Induction of Apoptosis : Studies have indicated that chromene derivatives can induce programmed cell death in cancer cells through various pathways .

- Modulation of Signaling Pathways : The compound might interact with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Case Studies and Research Findings

A selection of studies highlights the biological activity of 6-bromo derivatives:

Q & A

Q. Advanced strategies :

- Standardize assays : Use identical cell lines (e.g., HepG2 vs. MCF-7 disparities) .

- Control solvent effects : DMSO concentrations >0.1% may artifactually inhibit targets .

- Meta-analysis : Pool data from independent studies to identify trends .

What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

Q. Key findings :

- Bromine replacement : Switching to -NO₂ or -CF₃ increases electrophilicity but may reduce solubility .

- Thienylmethyl vs. benzyl : Thienyl’s sulfur enhances π-stacking in hydrophobic pockets .

Table 2 : SAR of Chromene Carboxamide Derivatives

| Substituent | Bioactivity (IC₅₀, μM) | LogP | Reference |

|---|---|---|---|

| 6-Br, N-thienylmethyl | 2.1 (Anticancer) | 3.2 | |

| 6-NO₂, N-benzyl | 5.8 | 2.9 | |

| 6-CF₃, N-cyclohexyl | 8.4 | 4.1 |

What analytical strategies ensure purity and stability during long-term storage?

Q. Advanced :

- HPLC-DAD/MS : Detects degradation products (e.g., hydrolyzed amides) .

- Accelerated stability studies : Store at 40°C/75% RH for 1 month to predict shelf life .

- Lyophilization : Enhances stability of hygroscopic batches .

How can computational models predict its pharmacokinetic properties?

Q. Methodologies :

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–72%) and BBB permeability .

- MD simulations : Simulate blood-brain barrier penetration using lipid bilayer models .

What are the challenges in scaling up synthesis without compromising enantiomeric purity?

Q. Advanced considerations :

- Chiral catalysts : Use (R)-BINAP for asymmetric induction during carboxamide formation .

- Continuous flow systems : Minimize racemization via precise temperature/residence time control .

How do solvent interactions in crystallization affect polymorph formation?

Q. Key factors :

- Solvent polarity : DMF favors Form I (monoclinic), while EtOH yields Form II (orthorhombic) .

- H-bonding networks : Dimethylformamide solvates stabilize planar chromene conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.